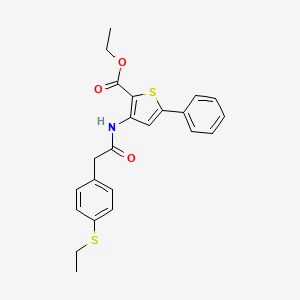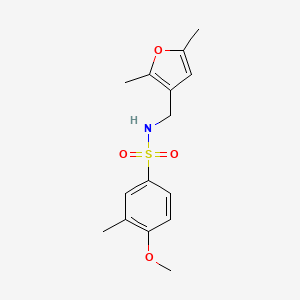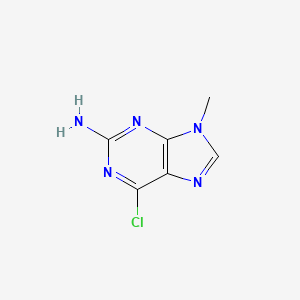![molecular formula C25H22N2O4S B2859614 (3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1797686-70-4](/img/structure/B2859614.png)
(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
Isoxazoles can be synthesized by various methods. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
3-Phenylbenzo[c]isoxazoles were synthesized by non-catalytic thermolysis of 2-azidobenzophenones in dry xylene with quantitative yields .
Scientific Research Applications
Synthesis and Structural Analysis:
- A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a related compound, emphasizing its antiproliferative activity. The molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule. This suggests potential applications in the development of new drugs or biological molecules (Prasad et al., 2018).
Anticonvulsant Properties:
- Malik and Khan (2014) synthesized derivatives of a similar compound and evaluated their anticonvulsant activities. One derivative showed potent compound efficacy, which suggests potential applications in the treatment of seizures or epilepsy (Malik & Khan, 2014).
Antimicrobial Activity:
- Research by Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, indicating potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Sulfonated Polybenzimidazoles Synthesis:
- A study by Liu et al. (2014) focused on the synthesis of sulfonated polybenzimidazoles containing similar groups, highlighting their good solubility and excellent thermal stability. This research points to applications in materials science, particularly in the development of membranes with specific properties (Liu et al., 2014).
Biological Activities of Derivatives:
- Wang et al. (2015) synthesized novel derivatives containing aryl methanones and evaluated their herbicidal and insecticidal activities, suggesting potential agricultural applications (Wang et al., 2015).
Catalyst-Free Synthesis:
- Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for similar compounds, which is significant for green chemistry and efficient pharmaceutical synthesis (Moreno-Fuquen et al., 2019).
Soil Metabolism in Agricultural Context:
- Rouchaud et al. (2002) studied the soil metabolism of a related herbicide, isoxaflutole, in corn crops. Understanding the environmental impact and degradation pathways of such compounds is crucial for sustainable agriculture (Rouchaud et al., 2002).
Synthesis of Pyrazole Derivatives:
- Swarnkar, Ameta, and Vyas (2014) conducted a microwave-assisted synthesis of pyrazole derivatives, showcasing advanced methods in chemical synthesis and their potential antibacterial and antifungal applications (Swarnkar, Ameta, & Vyas, 2014).
Future Directions
properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(27-15-13-21(14-16-27)32(29,30)20-9-5-2-6-10-20)19-11-12-23-22(17-19)24(31-26-23)18-7-3-1-4-8-18/h1-12,17,21H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRIPTMUMHGQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2859538.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
